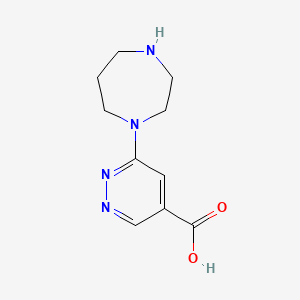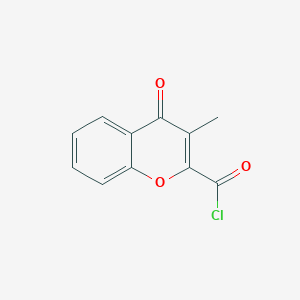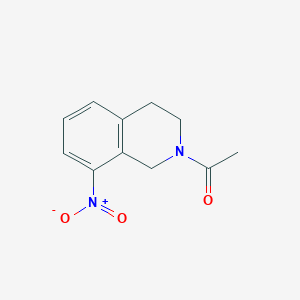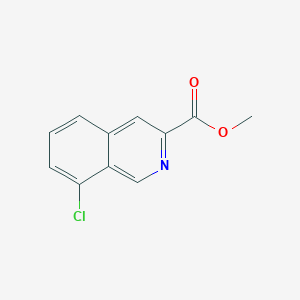
2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid: is a heterocyclic compound that belongs to the quinazoline family. It is characterized by the presence of a chlorine atom at the second position, a keto group at the fourth position, and a carboxylic acid group at the fifth position of the quinazoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with chloroformates, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
- Substituted quinazolines
- Reduced quinazoline derivatives
- Oxidized quinazoline derivatives
Applications De Recherche Scientifique
Chemistry: 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities .
Biology and Medicine: This compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. It is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential use as herbicides and fungicides .
Mécanisme D'action
The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, its anti-cancer activity may be attributed to the inhibition of kinases or other proteins involved in cell proliferation .
Comparaison Avec Des Composés Similaires
- 2-Chloroquinoline-3-carbaldehyde
- 4-Hydroxy-2-quinolones
- 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime
Comparison: Compared to these similar compounds, 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C9H5ClN2O3 |
|---|---|
Poids moléculaire |
224.60 g/mol |
Nom IUPAC |
2-chloro-4-oxo-3H-quinazoline-5-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-11-5-3-1-2-4(8(14)15)6(5)7(13)12-9/h1-3H,(H,14,15)(H,11,12,13) |
Clé InChI |
FQMIJLDEVYNNEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(NC2=O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Fluoro-1-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11883913.png)







![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11883962.png)
